![molecular formula C13H11BrN4OS B2669404 N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013756-96-1](/img/structure/B2669404.png)
N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
Benzo[d]thiazole derivatives have been studied for their potential as quorum sensing inhibitors of Gram-negative bacteria . They are designed to inhibit bacterial cell-cell communication pathways, which are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .Scientific Research Applications
Antibacterial Agents
A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, closely related to the compound , has shown promising antibacterial activity. Novel analogs were synthesized and tested against bacterial strains like Staphylococcus aureus and Bacillus subtilis, showing significant inhibitory concentrations. This research suggests potential applications of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in developing new antibacterial agents (Palkar et al., 2017).
Antimicrobial Activity
Another study focusing on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives highlights the synthesis process and their evaluated antimicrobial activity. These compounds, sharing a structural similarity with the target compound, have shown potential antimicrobial activity, providing a foundation for the use of this compound in similar applications (Babu, Srinivasulu, & Kotakadi, 2015).
Chemical Synthesis and Catalysis
Research into the synthesis of tetrahydrobenzo[b]pyrans catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media presents an efficient and environmentally friendly approach. This highlights the compound's potential role in facilitating or improving chemical reactions and synthesis processes, which could extend to the synthesis of this compound and its derivatives (Jin et al., 2004).
Photovoltaic Devices
In the field of materials science, the synthesis of Thieno[3,4-b]pyrazine-Based and 2,1,3-Benzothiadiazole-Based Donor−Acceptor Copolymers for their application in photovoltaic devices showcases the utility of similar compounds in creating advanced materials for renewable energy technologies. This suggests that this compound could be investigated for its potential in electronic and optoelectronic applications (Zhou et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4OS/c1-7-5-10(17-18(7)2)12(19)16-13-15-9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBMLSIUUYMMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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